molecular formula C26H24N4O3S B2920627 6-(4-ethoxy-3-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868147-70-0

6-(4-ethoxy-3-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2920627
CAS No.: 868147-70-0
M. Wt: 472.56
InChI Key: IRLIXTTZDHBROJ-UHFFFAOYSA-N
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Description

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle is a versatile scaffold in drug design . It’s isoelectronic with purines and has been proposed as a possible surrogate of the purine ring . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It’s considered to be a structural alert with formula C4H4S .


Molecular Structure Analysis

The TP heterocycle has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . The thiophene ring is a hybrid nucleus made by fusion of two pharmaceutically active moieties .

Scientific Research Applications

Antimicrobial Activities

Structural analogs, including various chromene molecules and derivatives like triazolo[1,5-a]pyrimidine, have been synthesized and shown to exhibit promising antimicrobial activities. For instance, chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines and their derivatives demonstrated significant antibacterial activities against various microorganisms, suggesting potential utility in developing new antimicrobial agents (Okasha et al., 2016).

Synthesis and Structural Characterization

Compounds bearing the chromeno[1,2,4]triazolo[1,5-a]pyrimidine scaffold have been synthesized, with their structures confirmed via spectroscopic methods. These studies often explore the chemical synthesis routes, providing a basis for the synthesis of complex molecules like the one (Lashmanova et al., 2019).

Tuberculostatic Activity

Research into structural analogs, such as ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, has found applications in the development of antituberculous agents. These compounds, synthesized via condensation reactions, displayed tuberculostatic activity, indicating potential for therapeutic applications (Titova et al., 2019).

Mechanistic Insights in Chemical Reactions

Investigations into related compounds provide insights into the mechanisms of chemical reactions, such as the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines. These studies not only elucidate reaction pathways but also advance the understanding of chemical synthesis processes, potentially applicable to the synthesis and functionalization of the compound (Amr et al., 2016).

Properties

IUPAC Name

9-(4-ethoxy-3-methoxyphenyl)-4-methyl-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c1-4-32-19-10-8-16(13-20(19)31-3)25-22-23(17-12-15(2)7-9-18(17)33-25)29-26-27-14-28-30(26)24(22)21-6-5-11-34-21/h5-14,24-25H,4H2,1-3H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLIXTTZDHBROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C4=C(O2)C=CC(=C4)C)NC5=NC=NN5C3C6=CC=CS6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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